molecular formula C22H29N3O3S B2970460 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034468-15-8

3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2970460
CAS No.: 2034468-15-8
M. Wt: 415.55
InChI Key: KVSHZLHKFWYGFZ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-methanesulfonylphenyl group at the 3-position and a 1-(2-methylpyridin-4-yl)piperidin-4-ylmethyl group at the amide nitrogen. Its molecular formula is C₂₂H₂₈N₃O₃S (MW: 414.5 g/mol).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(7-4-18)29(2,27)28/h3-4,6-7,9,12,15,19H,5,8,10-11,13-14,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHZLHKFWYGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring to introduce the methanesulfonyl group.

    Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological implications of the target compound with analogs:

Compound Name (CAS No. if available) Piperidine Substituent Sulfonyl/Aryl Group Molecular Weight (g/mol) Pharmacological Class/Notes References
Target Compound 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethyl 3-(4-Methanesulfonylphenyl) 414.5 Hypothesized CNS activity (structural analogy to opioid derivatives)
N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide (61086-18-8) Methoxymethyl None 276.38 Pharmaceutical intermediate
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-(2-Phenylethyl) None ~352.4 (estimated) Controlled opioid analog (fentanyl-related)
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide (839717-56-5) Benzyl 4-Sulfamoylphenyl 401.52 Unknown activity; sulfamoyl group may enhance solubility
N-(4-Methoxyphenyl)-3-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]propanamide 1-(2-Methylbenzenesulfonyl) None (sulfonyl on piperidine) ~432.5 (estimated) Potential protease/modulatory enzyme target
Key Observations:

Piperidine Substituents: The target compound’s 2-methylpyridinyl group introduces aromaticity and basicity, contrasting with the 2-phenylethyl group in fentanyl analogs (e.g., ). Methanesulfonylphenyl vs. sulfamoylphenyl (): The former is more electron-withdrawing, which could reduce metabolic degradation compared to sulfamoyl derivatives .

Pharmacological Implications: Fentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) bind to μ-opioid receptors due to their phenylethyl-piperidine motif. The target compound’s pyridine substitution may shift activity toward non-opioid CNS targets . Compounds like N-(4-methoxyphenyl)-3-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]propanamide () highlight the versatility of sulfonyl-piperidine hybrids in drug design, often targeting enzymes or ion channels.

Physicochemical Properties

  • Solubility: The methanesulfonyl group in the target compound enhances hydrophilicity compared to non-sulfonylated analogs (e.g., N-phenylpropanamide derivatives in ).

Biological Activity

3-(4-Methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methanesulfonyl group and a piperidine moiety. Its molecular formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S with a molecular weight of approximately 366.49 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC19H26N2O3SC_{19}H_{26}N_{2}O_{3}S
Molecular Weight366.49 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antidepressant Effects : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Properties : The methanesulfonyl moiety may enhance the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibition of specific enzymes related to pain and inflammation pathways. For instance, it showed a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing pain and inflammation. Results indicated a marked reduction in edema and pain response when administered at therapeutic doses.

Case Studies

A few notable case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In a preclinical trial involving rodents, administration of the compound resulted in a significant decrease in behavioral markers associated with depression compared to control groups. This suggests its potential as an antidepressant agent.
  • Case Study 2 : A study focusing on inflammatory bowel disease (IBD) revealed that treatment with this compound led to reduced inflammation markers and improved histological scores in animal models, indicating its therapeutic promise for IBD management.

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